N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
Description
N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a tetrahydropyrido[4,3-d]pyrimidine derivative featuring a morpholino substituent at position 2 and a dimethylamine group at position 4. Its molecular formula is C13H20N5O, with a molecular weight of 262.34 g/mol.
Properties
IUPAC Name |
N,N-dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-17(2)12-10-9-14-4-3-11(10)15-13(16-12)18-5-7-19-8-6-18/h14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNXDWQKYHZFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1CNCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrido-Pyrimidine Core
The bicyclic framework is constructed via Gewald reactions, where ethyl cyanoacetate and sulfur react with ketone derivatives under refluxing ethanol. For instance, piperidin-4-one undergoes nucleophilic attack by 4-(chloromethyl)pyridine in dimethylformamide (DMF) at 80°C to yield intermediates like 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Cyclization with formamidine acetate at 100°C in DMF completes the pyrido-pyrimidine skeleton.
Chlorination and Morpholino Substitution
Chlorination of the carbonyl group using phosphoryl chloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 50°C produces 4-chloro intermediates. Subsequent nucleophilic aromatic substitution with morpholine in ethanol at 50°C introduces the morpholino group, achieving yields of 70–85%.
Critical Reaction Mechanisms and Conditions
Gewald Reaction Optimization
The Gewald step requires precise stoichiometry of sulfur and ethyl cyanoacetate, with morpholine as a catalyst. Elevated temperatures (80–100°C) and ethanol as the solvent enhance reaction efficiency, yielding thieno-pyrimidine precursors with >75% purity.
Chlorination Dynamics
POCl₃ outperforms other chlorinating agents (e.g., SOCl₂) due to its ability to selectively target carbonyl groups without side reactions. DBU acts as both a base and catalyst, reducing reaction times to 2–3 hours.
Solvent and Temperature Effects
Polar aprotic solvents like DMF accelerate cyclization but require strict moisture control. Ethanol is preferred for nucleophilic substitutions due to its balance of polarity and boiling point (78°C), facilitating moderate reaction rates.
Analytical Characterization and Validation
Spectroscopic Methods
Chromatographic Purity
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity. Retention times cluster between 8.5–9.2 minutes under isocratic conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Gewald-Cyclization | Cyclization with formamidine acetate | 68 | 95 | |
| POCl₃ Chlorination | DBU-catalyzed chlorination | 82 | 98 | |
| Morpholine Substitution | Ethanol reflux, 50°C | 85 | 97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, such as tetrahydropyrido derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H21N5O
CAS Number: 1048282-17-2
SMILES Representation: CN(C)C1=NC=C2CNCCC2=N1
The compound features a complex structure that includes a tetrahydropyrido[4,3-d]pyrimidine core, which is known for its biological activity. The presence of the morpholino group contributes to its solubility and interaction with biological targets.
Therapeutic Applications
N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has been investigated for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarity to other pyrimidine derivatives known for anticancer properties supports further exploration in oncology.
- Antimicrobial Properties : Research indicates potential antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains, suggesting that this compound could be developed as a novel antibiotic.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties based on the activity of related compounds in the tetrahydropyrido series. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound:
- Study on Anticancer Activity : A research team evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
- Antimicrobial Study : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets . This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyrido[4,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound : Pyrido[4,3-d]pyrimidine core with nitrogen atoms at positions 1, 3, and 6.
- Analog (): Thieno[2,3-d]pyrimidine core replaces a nitrogen atom with sulfur, increasing lipophilicity (LogP ~3.0) and altering π-π stacking interactions. This substitution may reduce metabolic stability compared to the pyrido core .
Tetrahydropyrido vs. Fully Aromatic Pyrimidines
Substituent Effects
Morpholino vs. Dimethylamine
- Target Compound: The 2-morpholino group provides hydrogen-bond acceptors (O and N), improving solubility (predicted LogP ~2.5) and pharmacokinetics.
- Analog (): N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine lacks the morpholino group, resulting in lower molecular weight (178.24 g/mol) and reduced polarity (LogP ~1.8), which may limit bioavailability .
Halogenated Derivatives
- Analog (): 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (C14H15ClN4) includes a chlorine atom, increasing molecular weight (274.75 g/mol) and lipophilicity.
Biological Activity
N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (commonly referred to as compound 1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
1. Synthesis and Structural Characteristics
The synthesis of compound 1 typically involves multi-step reactions that include cyclization and functional group modifications. The general structure can be represented as follows:
The compound features a tetrahydropyrido-pyrimidine core which is known for its diverse pharmacological activities. The presence of the morpholino group enhances its solubility and biological activity.
2.1 Antitumor Activity
Research indicates that compound 1 exhibits significant antitumor properties. A study demonstrated that it induces apoptosis in various cancer cell lines by disrupting the cell cycle. Specifically, it was observed to cause S-phase arrest in HepG2 cells, leading to increased cell death rates when treated with higher concentrations of the compound .
2.2 Antimicrobial Properties
Compound 1 has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications on the morpholino group can enhance its antibacterial properties .
2.3 Inhibition of Protein Kinases
Inhibitory effects on specific protein kinases have been noted, particularly those involved in cancer progression. For example, compound 1 has been shown to inhibit B-Raf kinase activity, which is crucial in the MAPK signaling pathway implicated in various cancers .
The mechanisms by which compound 1 exerts its biological effects are multifaceted:
- Cell Cycle Arrest : As mentioned earlier, it induces S-phase arrest in cancer cells, effectively halting proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Kinase Inhibition : By targeting specific kinases like B-Raf, it disrupts signaling pathways essential for tumor growth and survival.
4. ADMET Properties
Absorption , Distribution , Metabolism , Excretion , and Toxicity (ADMET) profiles are critical for understanding the viability of compound 1 as a therapeutic agent:
5.1 Case Study: HepG2 Cell Line
In a controlled study involving HepG2 cells treated with varying concentrations of compound 1, flow cytometry analysis revealed a significant increase in the percentage of cells arrested in the S phase compared to controls. This suggests a potent antitumor effect mediated through cell cycle disruption .
5.2 Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compound 1 displayed comparable efficacy to clinically used antibiotics such as ampicillin and rifampicin, indicating its potential as an alternative antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, and how can purity be maximized?
- Methodology :
- Multi-step synthesis : Begin with a Buchwald-Hartwig amination to introduce the morpholino group, followed by cyclization using POCl₃ or formamide under reflux (160–200°C) to form the pyrimidine core .
- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (e.g., from acetonitrile) to achieve >95% purity. Advanced techniques like preparative HPLC or continuous flow reactors improve scalability .
- Key parameters : Monitor reaction temperature and stoichiometry of morpholine derivatives to avoid side products like over-alkylated intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic signals:
- Pyrimidine ring protons (δ 8.2–8.5 ppm for C2-H, δ 6.7–7.1 ppm for C5-H) .
- Morpholino group (δ 3.6–3.8 ppm for CH₂-O-CH₂) and tetrahydropyrido protons (δ 2.5–3.2 ppm) .
- IR : Confirm carbonyl (C=O) absence (ruling out hydrolysis) and presence of C-N stretches (1250–1350 cm⁻¹) .
- HRMS : Exact mass calculation (e.g., C₁₄H₂₂N₆O) to validate molecular ion peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace morpholino with piperazine) and assess changes in activity .
- Biological assays :
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MDA-MB-435) with IC₅₀ calculations .
- Enzyme inhibition : Test cholinesterase inhibition via Ellman’s method .
- Data correlation : Apply multivariate analysis (e.g., PCA) to link substituent electronegativity/logP to activity trends .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 1ACJ). Focus on hydrogen bonds with Ser203 and π-π stacking with Trp86 .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes .
- QSAR models : Train models with descriptors like polar surface area and H-bond donors to predict bioavailability .
Q. How can contradictory activity data across studies (e.g., antiproliferative vs. antibacterial results) be resolved?
- Methodology :
- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm antiproliferative activity via clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify consensus trends .
Critical Considerations
- Toxicity profiling : Use zebrafish embryos (FET assay) to evaluate developmental toxicity before in vivo studies .
- Crystallography : Solve X-ray structures to resolve intramolecular H-bonding (e.g., N–H⋯N interactions) impacting conformational stability .
- Scale-up challenges : Optimize Pd-catalyzed steps for morpholino introduction to reduce metal contamination (<10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
